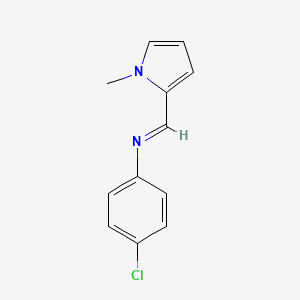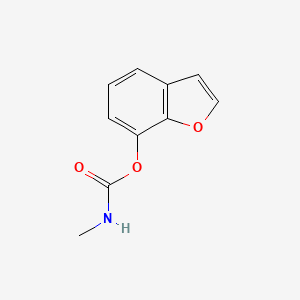
7-Benzofuranyl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, is a broad-spectrum N-methyl carbamate insecticide. It is widely used in agriculture to control a variety of pests, including insects, mites, and nematodes. The compound is known for its high efficacy and rapid action against pests, making it a valuable tool in pest management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranyl N-methylcarbamate typically involves the reaction of 7-hydroxybenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-hydroxybenzofuran: This intermediate is synthesized through the cyclization of o-hydroxyphenylacetic acid.
Reaction with Methyl Isocyanate: The 7-hydroxybenzofuran is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Benzofuranyl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of 7-hydroxybenzofuran and methylamine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or through photodegradation under UV light.
Major Products Formed:
Hydrolysis Products: 7-hydroxybenzofuran and methylamine.
Oxidation Products: 3-hydroxycarbofuran and other oxidative metabolites.
Wissenschaftliche Forschungsanwendungen
7-Benzofuranyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carbamate pesticides in various environmental conditions.
Biology: Investigated for its effects on non-target organisms, including beneficial insects and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health, particularly its impact on the nervous system.
Industry: Utilized in the development of new pest control formulations and strategies
Wirkmechanismus
The primary mechanism of action of 7-Benzofuranyl N-methylcarbamate involves the inhibition of acetylcholinesterase (AChE) in target organisms. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission. The resulting overstimulation of the nervous system leads to paralysis and death of the pest .
Vergleich Mit ähnlichen Verbindungen
Aldicarb: Another N-methyl carbamate insecticide with a similar mode of action but higher toxicity.
Carbaryl: A widely used carbamate insecticide with a broader spectrum of activity but lower potency compared to 7-Benzofuranyl N-methylcarbamate.
Methomyl: Known for its rapid action and effectiveness against a wide range of pests.
Uniqueness: this compound stands out due to its high efficacy, rapid action, and relatively lower environmental persistence compared to some other carbamate insecticides. Its ability to control a wide range of pests with minimal impact on non-target organisms makes it a valuable tool in integrated pest management .
Eigenschaften
CAS-Nummer |
4790-82-3 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
1-benzofuran-7-yl N-methylcarbamate |
InChI |
InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
LVKKPBPHGILWOM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


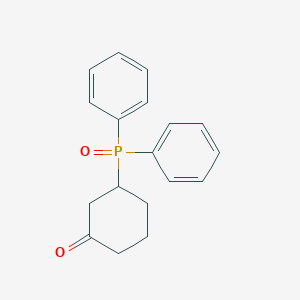
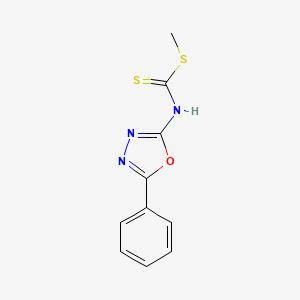

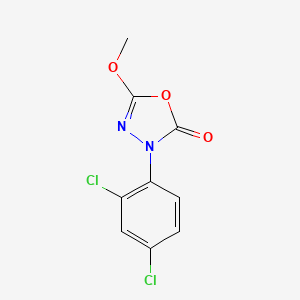
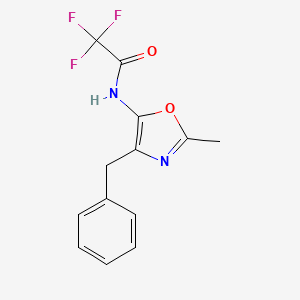
![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
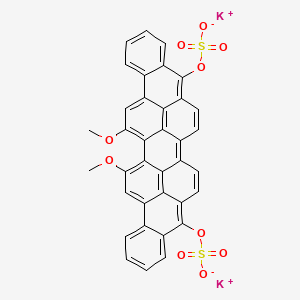
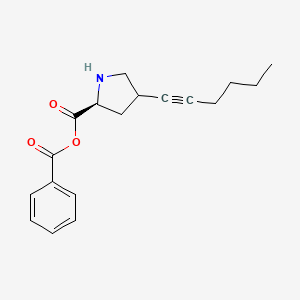
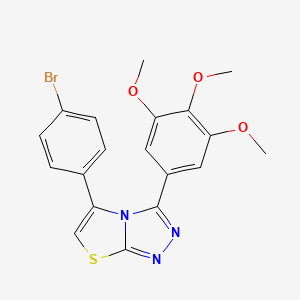
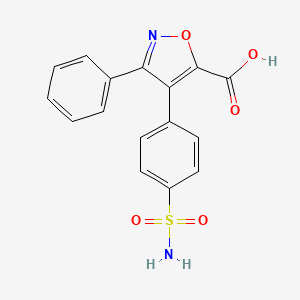
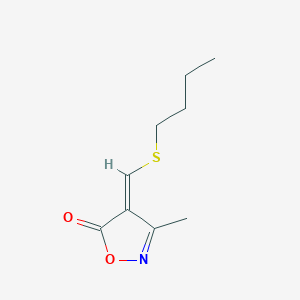

![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
